N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

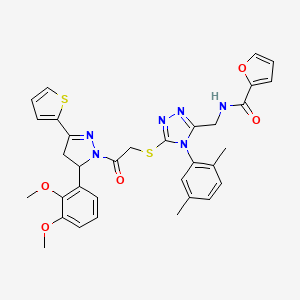

This compound is a multifunctional heterocyclic molecule featuring:

- Pyrazoline core: Substituted with a 2,3-dimethoxyphenyl group (electron-donating) and a thiophen-2-yl moiety, contributing to π-π stacking and electronic interactions.

- Triazole-thioether linkage: Connects the pyrazoline unit to a 2,5-dimethylphenyl-substituted triazole, enhancing hydrophobicity and steric bulk.

- Furan carboxamide: Terminal furan-2-carboxamide group, providing hydrogen-bonding capacity and modulating solubility.

Its synthesis likely involves multi-step coupling reactions, with characterization via NMR, MS, and X-ray crystallography (inferred from ) .

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N6O5S2/c1-20-12-13-21(2)24(16-20)38-29(18-34-32(41)27-10-6-14-44-27)35-36-33(38)46-19-30(40)39-25(17-23(37-39)28-11-7-15-45-28)22-8-5-9-26(42-3)31(22)43-4/h5-16,25H,17-19H2,1-4H3,(H,34,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHYHVQWSOMRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple bioactive motifs, including pyrazole and triazole rings, which are known for their diverse biological activities.

The compound has the following chemical characteristics:

- Molecular Formula : C36H36N6O5S2

- Molecular Weight : 696.85 g/mol

- LogP : 6.3684

- Polar Surface Area : 100.603 Ų

These properties suggest considerable lipophilicity and potential for interaction with biological membranes .

Biological Activity Overview

The biological activity of this compound stems from its structural components, which are associated with various therapeutic effects:

1. Anticancer Activity

Pyrazole derivatives have been recognized for their anticancer properties. In particular, compounds similar to the one have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that pyrazole analogs can inhibit tumor growth effectively, with some displaying IC50 values comparable to established chemotherapeutic agents .

2. Anti-inflammatory Properties

The presence of the triazole ring contributes to anti-inflammatory activity. Research has shown that related compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. For example, certain pyrazole derivatives have shown promising results in stabilizing human red blood cell membranes, indicating potential anti-inflammatory effects .

3. Antimicrobial Activity

Compounds featuring thiophene and triazole functionalities have been noted for their antimicrobial properties. The structural arrangement of N-((5-((...) suggests that it may exhibit both antibacterial and antifungal activities due to its ability to disrupt microbial cell functions .

The mechanism by which N-((5-((...) exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The compound's functional groups facilitate various non-covalent interactions (e.g., hydrogen bonding and π-stacking), modulating the activity of target proteins and influencing cellular processes .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

| Study | Findings |

|---|---|

| Research Study 1 | Identified pyrazoles as effective anticancer agents with IC50 values indicating strong antiproliferative activity against MCF-7 cells (IC50 = 0.08 µM). |

| Research Study 2 | Evaluated anti-inflammatory effects using HRBC membrane stabilization methods; compounds showed significant inhibition at varying doses. |

| Research Study 3 | Investigated dihydropyrano[2,3-c]pyrazoles as PPARγ ligands; highlighted their potential in treating type II diabetes through receptor modulation. |

Scientific Research Applications

Medicinal Chemistry Applications

The compound's diverse functional groups enable it to interact with various biological targets. Notable applications include:

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the triazole and pyrazole rings is particularly significant in enhancing biological activity against bacteria and fungi .

2. Antitumor Activity

Studies have shown that derivatives of pyrazole and triazole can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This suggests that N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide may possess similar antitumor properties due to its structural characteristics .

3. Antiviral Activity

The compound's potential antiviral activity has been explored in various studies. Structural variations can be tuned to enhance efficacy against specific viral targets .

Agricultural Applications

The compound's biological activity extends to agricultural applications where it could serve as a pesticide or fungicide. Its effectiveness in disrupting microbial growth can be harnessed to protect crops from pathogens.

Material Science Applications

The unique chemical structure allows for the exploration of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-y)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-y)methyl)furan-2-carboxamide in the development of new materials with specialized properties. Its ability to form non-covalent interactions may lead to innovative applications in drug delivery systems or as a component in smart materials.

Case Study 1: Antimicrobial Efficacy

A study on thiazole derivatives demonstrated that compounds with similar backbones exhibited varying levels of antimicrobial activity. The results indicated that modifications to the functional groups significantly influenced efficacy . This suggests that N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-y)-2-o)(thio) -4-(2,5-dimethylphenyl)-4H -1 , 2 , 4 -triazol -3 -y)methyl)furan - 2 -carboxamide could be optimized for enhanced antimicrobial performance.

Case Study 2: Antitumor Mechanism

In a study focusing on pyrazole derivatives, it was found that subtle structural changes could lead to significant differences in antitumor activity. The mechanism involved the inhibition of key cellular processes necessary for tumor growth . This highlights the potential of N - ((5 - (( 2 - ( 5 - ( 2 , 3 - dimethoxyphenyl ) - 3 - ( thiophen - 2 - y ) - 4 , 5 - dihydro - 1 H - pyrazol - 1 - y ) - 2 - oxoethyl ) thio ) - 4 - ( 2 , 5 - dimethylphenyl ) - 4 H - 1 , 2 , 4 - triazol - 3 - y ) methyl ) furan - 2 - carboxamide as a candidate for further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparative Insights

The 2,5-dimethylphenyl group increases hydrophobicity (logP ~4.5 estimated) relative to hydroxylated analogs (e.g., flavonoid derivatives in ), reducing aqueous solubility but improving membrane permeability .

Heterocyclic Core Comparisons :

- Pyrazoline vs. Thiazole : Pyrazoline’s partially saturated structure (vs. aromatic thiazole) may reduce metabolic instability while maintaining conformational flexibility for target binding .

- Triazole vs. Fluorinated Chains : The triazole-thioether linkage in the target compound supports hydrogen bonding (N-H, S atoms) absent in highly fluorinated compounds (), favoring solubility in polar solvents .

Biological Activity Implications: The thiophen-2-yl group in the target compound enables π-π stacking with aromatic residues in proteins, a feature shared with thiazole derivatives () but distinct from non-aromatic fluorinated chains . Triazole-containing compounds () often exhibit antimicrobial or kinase-inhibitory activity; the target compound’s triazole may similarly engage in key hydrogen bonds with biological targets .

Synthetic and Analytical Challenges: The target compound’s complexity necessitates advanced crystallization techniques (e.g., SHELXL for X-ray refinement, ) compared to simpler triazole derivatives . LC/MS profiling (as in ) would be critical to distinguish it from analogs with minor substituent variations .

Q & A

Q. What are the common synthetic routes for constructing the 1,2,4-triazole and pyrazole moieties in this compound?

The synthesis typically involves cyclocondensation reactions. For the pyrazole core, a Knorr-type reaction using hydrazine derivatives and β-diketones is common. The 1,2,4-triazole moiety can be formed via cyclization of thiosemicarbazides or through oxidative dehydrogenation of dihydrotriazoles. Key intermediates like thioether linkages (e.g., between pyrazole and triazole units) are formed using alkylation or nucleophilic substitution under basic conditions. Reaction optimization often requires controlled temperatures (0–60°C) and solvents like DMF or acetonitrile .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on a combination of techniques:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., dihedral angles between aromatic rings) .

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy groups at 2,3-positions on phenyl, thiophene protons).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity (>95% by HPLC) .

Q. What solvent systems are optimal for purification via column chromatography?

Gradient elution with ethyl acetate/hexane (3:7 to 1:1) or dichloromethane/methanol (95:5) is effective. Silica gel (60–120 mesh) with 0.1% triethylamine minimizes tailing for polar intermediates. For sulfur-containing intermediates, add 1% acetic acid to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates with sulfur-containing linkages (e.g., thioether or thiazole groups)?

Critical parameters include:

- Catalyst selection : Use KI or CuI for Ullmann-type couplings to form C–S bonds.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols.

- Temperature control : Reactions at 50–80°C balance kinetics and side reactions (e.g., disulfide formation).

- Protecting groups : Boc or acetyl groups prevent undesired thiol oxidation .

Q. How to resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations in anticancer assays)?

Discrepancies may arise from:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time.

- Structural analogs : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter pharmacokinetics.

- Metabolic stability : Hepatic microsome studies can identify rapid degradation pathways (e.g., CYP450-mediated oxidation of thiophene) .

Q. What computational methods are effective for predicting non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in target binding?

Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to model π-π interactions between the thiophene ring and aromatic residues. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) assess hydrogen-bond stability in aqueous environments. Pair these with crystallographic data to validate docking poses .

Q. How to design structure-activity relationship (SAR) studies for analogs with modified furan or triazole groups?

Systematic modifications include:

- Furan ring : Replace with thiophene or pyrrole to test electronic effects.

- Triazole substituents : Vary methyl, phenyl, or halogen groups at the 4-position.

- Bioisosteres : Substitute the carboxamide with sulfonamide or urea. Assay cytotoxicity (MTT), solubility (shake-flask method), and logP (HPLC) to correlate structural changes with activity .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo results?

In vitro microsomal assays may underestimate stability due to lack of phase II enzymes (e.g., glucuronidation). Perform parallel studies with S9 fractions or hepatocytes. For in vivo discrepancies, consider protein binding (e.g, albumin) or tissue-specific uptake. LC-MS/MS quantitation of plasma metabolites clarifies degradation pathways .

Q. Why do solubility predictions (e.g., ACD/Labs) deviate from experimental measurements?

Predictive models often fail for molecules with multiple aromatic rings and hydrogen-bond donors/acceptors. Experimental validation via nephelometry or equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) is essential. Co-solvent systems (e.g., PEG-400) or amorphous solid dispersions may improve bioavailability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.